Cas no 114435-86-8 (Fluoromethyl 4-methylbenzenesulfonate)

Fluoromethyl 4-methylbenzenesulfonate is a versatile organic compound with significant advantages in chemical synthesis. Its unique fluorinated substituent enhances reactivity and selectivity in various reactions, making it an ideal building block for synthesizing complex organic molecules. The 4-methylbenzenesulfonate group provides stability and ease of handling, contributing to its broad applicability in organic chemistry research and development.
Fluoromethyl 4-methylbenzenesulfonate structure
114435-86-8 structure
Product name:Fluoromethyl 4-methylbenzenesulfonate
CAS No:114435-86-8
MF:C8H9FO3S
Molecular Weight:204.2187
MDL:MFCD20482732
CID:1204579
PubChem ID:13862289

Fluoromethyl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

    • Methanol, fluoro-, 4-methylbenzenesulfonate
    • Fluoromethyl 4-methylbenzenesulfonate
    • fluoromethanol,4-methylbenzenesulfonic acid
    • Methanol, 1-fluoro-, 1-(4-methylbenzenesulfonate)
    • AK154788
    • fluoromethyltosylate
    • fluoromethyl tosylate
    • fluoromethyl toluene-4-sulfonate
    • RFCGZPLGJZELOK-UHFFFAOYSA-N
    • BCP28142
    • FCH2493719
    • p-Toluenesulfonic acid fluoromethyl ester
    • PC250002
    • SY115211
    • toluene-4-sulfonic acid fluoromethyl ester
    • AX8242071
    • ST24047214
    • Methanol, 1-fluoro-, 1-(4
    • 114435-86-8
    • DS-8182
    • C71460
    • AKOS024260757
    • MFCD20482732
    • Fluoromethyl4-methylbenzenesulfonate
    • A904670
    • CS-W018988
    • SCHEMBL29927
    • C8H9FO3S
    • DB-243560
    • MDL: MFCD20482732
    • インチ: 1S/C8H9FO3S/c1-7-2-4-8(5-3-7)13(10,11)12-6-9/h2-5H,6H2,1H3
    • InChIKey: RFCGZPLGJZELOK-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])F

計算された属性

  • 精确分子量: 222.03623
  • 同位素质量: 204.02564348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8
  • XLogP3: 1.9

じっけんとくせい

  • 密度みつど: 1.282±0.06 g/cm3(Predicted)
  • Boiling Point: 302.1±22.0 °C(Predicted)
  • PSA: 74.6

Fluoromethyl 4-methylbenzenesulfonate Security Information

Fluoromethyl 4-methylbenzenesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ569-200mg
Fluoromethyl 4-methylbenzenesulfonate
114435-86-8 97%
200mg
1284.0CNY 2021-07-12
Apollo Scientific
PC250002-1g
Fluoromethyl 4-methylbenzenesulfonate
114435-86-8 0.99
1g
£27.00 2025-02-21
TRC
F598295-5mg
Fluoromethyl 4-Methylbenzenesulfonate
114435-86-8
5mg
$ 65.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ569-250mg
Fluoromethyl 4-methylbenzenesulfonate
114435-86-8 97%
250mg
2550CNY 2021-05-08
Alichem
A019087028-1g
Fluoromethyl 4-methylbenzenesulfonate
114435-86-8 95%
1g
$848.00 2023-09-04
Apollo Scientific
PC250002-250mg
Fluoromethyl 4-methylbenzenesulfonate
114435-86-8 97%
250mg
£54.00 2023-08-31
eNovation Chemicals LLC
D745117-5g
Methanol, 1-fluoro-, 1-(4-methylbenzenesulfonate)
114435-86-8 95%
5g
$195 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066100-5g
Fluoromethyl 4-methylbenzenesulfonate
114435-86-8 98%
5g
¥1407.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066100-1g
Fluoromethyl 4-methylbenzenesulfonate
114435-86-8 98%
1g
¥282.00 2024-08-09
eNovation Chemicals LLC
D917331-1g
Fluoromethyl 4-Methylbenzenesulfonate
114435-86-8 95%
1g
$800 2025-02-24

Fluoromethyl 4-methylbenzenesulfonate 関連文献

Fluoromethyl 4-methylbenzenesulfonateに関する追加情報

Fluoromethyl 4-methylbenzenesulfonate (CAS No. 114435-86-8): A Comprehensive Overview

Fluoromethyl 4-methylbenzenesulfonate (CAS No. 114435-86-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications, particularly in the development of novel therapeutic agents. The presence of both a fluoromethyl group and a methylbenzenesulfonate moiety imparts distinct reactivity and utility, making it a valuable intermediate in organic synthesis.

The 4-methylbenzenesulfonate moiety is derived from toluene and sulfonation, resulting in a highly polar and reactive sulfonate ester. This functional group is particularly useful in medicinal chemistry due to its ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various substituents. The fluoromethyl group, on the other hand, enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Together, these features make Fluoromethyl 4-methylbenzenesulfonate an indispensable tool for chemists and pharmacologists.

In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their enhanced bioavailability and improved pharmacokinetic profiles. Fluorine atoms can significantly influence the electronic properties of molecules, leading to increased binding affinity and selectivity. The incorporation of fluoromethyl groups into drug candidates has been shown to prolong their half-life and reduce degradation by metabolic enzymes. This has opened up new avenues for the development of more effective and durable therapeutics.

One of the most compelling applications of Fluoromethyl 4-methylbenzenesulfonate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. By designing inhibitors that target specific kinases, researchers can develop treatments that selectively inhibit pathological pathways while minimizing side effects.

The structural versatility of Fluoromethyl 4-methylbenzenesulfonate allows it to serve as a building block for constructing complex kinase inhibitors. For instance, its sulfonate ester functionality can be readily modified through cross-coupling reactions to introduce aryl or heteroaryl groups. These modifications can fine-tune the binding interactions with the target kinase, improving both potency and selectivity. Additionally, the fluoromethyl group can be further functionalized to introduce additional pharmacophores or improve solubility.

Recent studies have highlighted the potential of Fluoromethyl 4-methylbenzenesulfonate in developing treatments for neurological disorders. Neurokinases, a subset of serine/threonine kinases, are involved in neurotransmitter release and synaptic plasticity. Inhibitors targeting these kinases have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease. The ability to precisely modulate neurokinase activity using Fluoromethyl 4-methylbenzenesulfonate derivatives could lead to novel therapeutic strategies for these debilitating conditions.

The compound's utility extends beyond pharmaceutical applications into materials science and agrochemicals. In materials science, fluorinated compounds are valued for their thermal stability and chemical resistance. Fluoromethyl 4-methylbenzenesulfonate can be used as an intermediate in synthesizing polymers with enhanced durability and low friction coefficients. These properties make it suitable for applications in coatings, adhesives, and high-performance plastics.

In agrochemicals, the sulfonate ester functionality provides an excellent scaffold for designing herbicides and fungicides. These compounds often require specific reactivity patterns to effectively interact with biological targets in plants while minimizing environmental impact. Fluoromethyl 4-methylbenzenesulfonate derivatives can be tailored to exhibit high efficacy against pests while maintaining low toxicity to non-target organisms.

The synthesis of Fluoromethyl 4-methylbenzenesulfonate typically involves a multi-step process that begins with the sulfonation of toluene followed by methylation and subsequent introduction of the fluoromethyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These methods ensure that the final product meets the stringent requirements of industrial applications.

Quality control is paramount when dealing with specialized compounds like Fluoromethyl 4-methylbenzenesulfonate. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm structure integrity and purity. These methods provide detailed insights into the molecular composition, ensuring that the compound performs as intended in various applications.

The future prospects for Fluoromethyl 4-methylbenzenesulfonate are promising, with ongoing research exploring new synthetic pathways and applications. The increasing demand for fluorinated intermediates underscores its importance in modern chemistry. As our understanding of molecular interactions continues to evolve, so too will the innovative uses of this versatile compound.

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